N1-(2,4-difluorophenyl)-N2-isopropyloxalamide
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Overview
Description
N1-(2,4-difluorophenyl)-N2-isopropyloxalamide is a chemical compound that belongs to the class of oxalamides This compound is characterized by the presence of a difluorophenyl group and an isopropyl group attached to the oxalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-difluorophenyl)-N2-isopropyloxalamide typically involves the reaction of 2,4-difluoroaniline with oxalyl chloride to form the corresponding oxalyl derivative. This intermediate is then reacted with isopropylamine to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, the purification of the final product may involve techniques like recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2,4-difluorophenyl)-N2-isopropyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N1-(2,4-difluorophenyl)-N2-isopropyloxalamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and stability under various conditions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2,4-difluorophenyl)-N2-isopropyloxalamide involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The isopropyl group may enhance the compound’s binding affinity and selectivity. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-fluorobenzamide: Similar in structure but with a different functional group.
N-(2,3-difluorophenyl)-2-fluorobenzamide: Another structural isomer with different fluorine substitution patterns.
N1-(2,4-difluorophenyl)acetamide: Contains a similar difluorophenyl group but with an acetamide core.
Uniqueness
N1-(2,4-difluorophenyl)-N2-isopropyloxalamide is unique due to the presence of both the difluorophenyl and isopropyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-N'-propan-2-yloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O2/c1-6(2)14-10(16)11(17)15-9-4-3-7(12)5-8(9)13/h3-6H,1-2H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXKSFDMCKFBGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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